Methyltributylphosphonium
Overview
Description
Methyltributylphosphonium is a quaternary phosphonium compound with the chemical formula C13H30P. It is known for its use in various chemical and industrial applications due to its unique properties. This compound is often utilized in the form of its iodide salt, this compound iodide, which has the molecular formula C13H30IP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyltributylphosphonium iodide typically involves a multi-step process:
Preparation of Butylmagnesium Chloride: Under nitrogen protection, chlorobutane reacts with magnesium chips in a mixed solvent of xylene and tetrahydrofuran, with methyl iodide as an initiating agent, to form butylmagnesium chloride.
Formation of Tributylphosphine: The butylmagnesium chloride solution is cooled and reacted with phosphorus trichloride at a low temperature.
Synthesis of this compound Iodide: Tributylphosphine reacts with methyl iodide in an ethyl acetate solvent at 35-38°C.
Industrial Production Methods
Industrial production methods for this compound iodide follow similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, and solvents are recycled to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyltributylphosphonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions typically occur in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonium salts, while oxidation and reduction can produce different phosphine oxides or reduced phosphines.
Scientific Research Applications
Methyltributylphosphonium compounds have a wide range of applications in scientific research:
Chemistry: Used as ionic liquids and phase-transfer catalysts in organic synthesis.
Biology: Employed in the study of cellular processes and as reagents in biochemical assays.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Industry: Utilized in the production of high-voltage lithium-ion batteries and as solvents for cellulose processing
Mechanism of Action
The mechanism of action of methyltributylphosphonium compounds involves their ability to interact with cellular membranes and proteins. The phosphonium ion can disrupt membrane integrity, leading to cell lysis. Additionally, these compounds can inhibit enzymatic activity by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
Tributylmethylphosphonium Iodide: Similar in structure but with different counterions.
Triphenylphosphonium Salts: Used in similar applications but have different chemical properties and reactivity.
Uniqueness
Methyltributylphosphonium compounds are unique due to their high thermal stability and broad chemical stability. They are excellent solvents for cellulose and have shown promising results as nonflammable electrolytes in lithium-ion batteries .
Properties
IUPAC Name |
tributyl(methyl)phosphanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFPGUWSSPXXMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30P+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047975 | |
Record name | Tributyl(methyl)phosphonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34217-64-6 | |
Record name | Tributyl(methyl)phosphonium ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034217646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyl(methyl)phosphonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIBUTYL(METHYL)PHOSPHONIUM ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO8U22IVH5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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